[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
Prednisone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the 21-acetate ester of prednisone, a compound widely used for its anti-inflammatory and immunosuppressive properties. Prednisone acetate is commonly used to treat a variety of conditions, including endocrine, inflammatory, and immune disorders, as well as for palliation of neoplastic conditions .
Preparation Methods
The synthesis of prednisone acetate typically involves several key steps. One common method starts with prednisone as the raw material. The process includes a series of reactions such as 3-site and 20-site keto-protection, 11-site keto-reduction, 21-site hydroxyl esterification, and 3-site and 20-site keto-deprotection . Industrial production often utilizes diosgenin as a starting material, which undergoes a combination of chemical and biotechnological processes to yield prednisone acetate .
Chemical Reactions Analysis
Prednisone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form prednisolone, which can further undergo hydroxylation to produce various metabolites . Common reagents used in these reactions include acidified phenyl hydrazine for colorimetric detection and chromophoric reagents for analytical purposes . Major products formed from these reactions include 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione and 6α-hydroxy-prednisone .
Scientific Research Applications
Prednisone acetate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying corticosteroid reactions and mechanisms. In biology, it serves as a tool for investigating glucocorticoid receptor interactions and gene expression modulation. In medicine, prednisone acetate is employed to treat conditions such as arthritis, blood disorders, immune system disorders, skin and eye conditions, respiratory issues, and certain cancers . Industrially, it is used in the formulation of various pharmaceutical products, including topical and injectable corticosteroids .
Mechanism of Action
Prednisone acetate exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid receptor complex that translocates to the nucleus and interacts with DNA to modify gene transcription. The complex upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The short-term effects include decreased vasodilation and capillary permeability, while long-term effects involve changes in gene expression that lead to multiple downstream effects .
Comparison with Similar Compounds
Prednisone acetate is often compared with other corticosteroids such as prednisolone, dexamethasone, and hydrocortisone. Prednisolone is a closely related compound with similar anti-inflammatory properties but differs in its pharmacokinetics and potency . Dexamethasone and betamethasone are more potent glucocorticoids with longer durations of action . Hydrocortisone, on the other hand, has a shorter duration of action and is less potent compared to prednisone acetate . The unique aspect of prednisone acetate lies in its balanced anti-inflammatory and immunosuppressive effects, making it suitable for a wide range of therapeutic applications.
Properties
Molecular Formula |
C23H28O6 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1 |
InChI Key |
MOVRKLZUVNCBIP-XLSOAHDVSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Origin of Product |
United States |
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